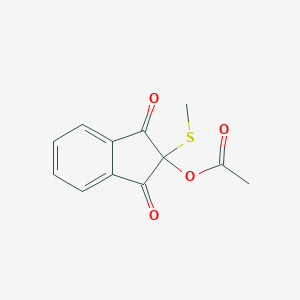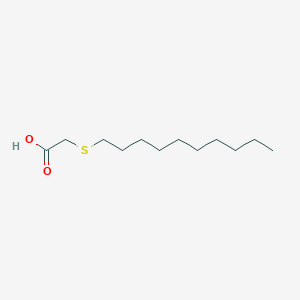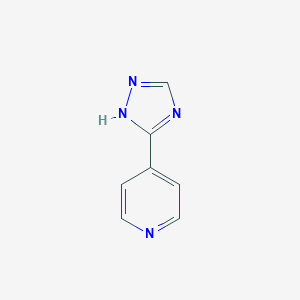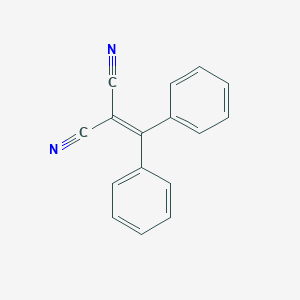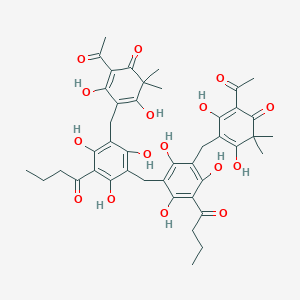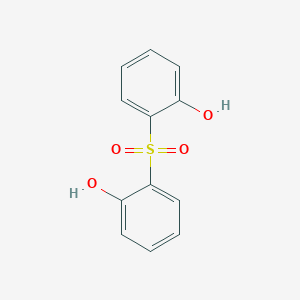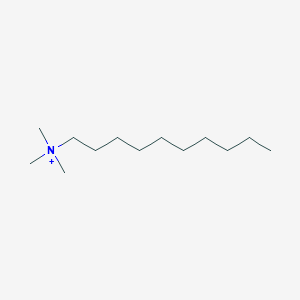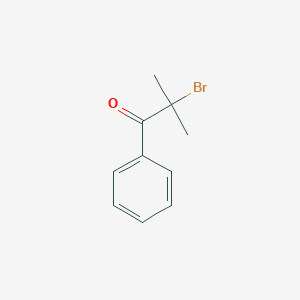
2-Brom-2-methylpropiophenon
Übersicht
Beschreibung
Phenyl 2-bromo-2-propyl ketone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl 2-bromo-2-propyl ketone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl 2-bromo-2-propyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 2-bromo-2-propyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2-Brom-2-methylpropiophenon ist eine vielseitige und reaktive Verbindung, die als wichtiges Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt wird . Es wird als Vorläufer bei der Herstellung von Analgetika, Beruhigungsmitteln und Antiepileptika eingesetzt .
Biologische Aktivitäten
Diese Verbindung besitzt potenzielle biologische Aktivitäten wie antimikrobielle, antimykotische und entzündungshemmende Wirkungen . Diese Eigenschaften machen es zu einer wertvollen Verbindung in der pharmazeutischen Forschung und Medikamentenentwicklung .
Synthese von Benzodiazepinen
Eine seiner wichtigsten Anwendungen ist die Verwendung als Vorläufer bei der Herstellung von Analgetika und Beruhigungsmitteln. Zum Beispiel kann es als Zwischenprodukt bei der Synthese von Benzodiazepinen verwendet werden, einer Klasse von Medikamenten, die üblicherweise wegen ihrer angstlösenden, hypnotischen und muskelentspannenden Eigenschaften eingesetzt werden .
Synthese von Mephedron
2-Brom-4'-methylpropiophenon, auch bekannt als Bromoketon-4, ist ein Vorläufer für die Synthese von Mephedron . Mephedron ist eine psychoaktive Droge, die in vielen Ländern aufgrund ihrer Nebenwirkungen illegal ist .
Chemische Forschung
This compound hat Anwendungen in verschiedenen Bereichen gefunden, darunter Pharmazeutika und chemische Forschung . Es kann als Baustein oder Zwischenprodukt bei der Synthese komplexerer Verbindungen dienen .
Industrielle Anwendungen
Derivate von Propiophenon werden in der organischen Synthese weit verbreitet eingesetzt und können als Vorläufer bei der Synthese verschiedener organischer Verbindungen dienen
Wirkmechanismus
Target of Action
2-Bromo-2-methylpropiophenone, also known as Phenyl 2-bromo-2-propyl ketone, 2-Bromoisobutyrophenone, 2-bromo-2-methyl-1-phenylpropan-1-one, or α-Bromoisobutyrophenone, is primarily used as a precursor in the synthesis of mephedrone . Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Mode of Action
The compound’s mode of action is primarily through its role as a precursor in the synthesis of mephedrone . The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine . This results in the conversion of the ketone into a corresponding alcohol, with the introduction of a new hydrogen atom .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-2-methylpropiophenone are those involved in the synthesis of mephedrone . As a precursor, it plays a crucial role in the production of mephedrone, a synthetic cathinone known for its psychoactive effects .
Pharmacokinetics
It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
The result of the action of 2-Bromo-2-methylpropiophenone is the production of mephedrone . Mephedrone is known to induce hallucinations and stimulate the mind, making it prone to misuse . It can lead to a range of side effects, such as dilated pupils, poor concentration, short-term memory loss, illusion, delusions, and erratic behavior .
Action Environment
The action environment of 2-Bromo-2-methylpropiophenone is primarily in the laboratory setting, where it is used as a precursor in the synthesis of mephedrone . Environmental factors such as temperature, pH, and solvent choice can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-Bromo-2-methylpropiophenone is known for its reactivity and versatility, acting as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals
Metabolic Pathways
It is known that derivatives of propiophenone are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .
Subcellular Localization
Its solubility in water and other polar solvents facilitates its dissolution for various applications .
Eigenschaften
IUPAC Name |
2-bromo-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSZSHTSOWPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146274 | |
| Record name | Phenyl 2-bromo-2-propyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-54-8 | |
| Record name | 2-Bromoisobutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-bromo-2-propyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2-bromo-2-propyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-bromo-2-propyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL 2-BROMO-2-PROPYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85F2QK25CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What computational chemistry studies have been conducted on 2-bromo-2-methyl-1-phenylpropan-1-one?
A1: One study employed computational methods to analyze the quantum chemical properties of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the specific details of the calculations were not provided in the abstract, this highlights the use of computational chemistry in understanding the molecule's electronic structure and reactivity.
Q2: How does the structure of 2-bromo-2-methyl-1-phenylpropan-1-one influence its reactivity?
A2: The presence of the bromine atom alpha to the carbonyl group in 2-bromo-2-methyl-1-phenylpropan-1-one significantly impacts its reactivity. This alpha-halo ketone structure makes it susceptible to nucleophilic substitution reactions. Research has shown that it readily reacts with triethyl phosphite, resulting in the formation of β-keto phosphonic esters. [] Further investigation into the structure-activity relationship could reveal how modifications to the molecule affect its reactivity towards different nucleophiles.
Q3: Has the solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one been investigated?
A3: Yes, a study explored the silver ion-assisted solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the abstract doesn't detail the findings, this research suggests interest in understanding the mechanism and kinetics of the compound's reaction with solvents in the presence of silver ions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


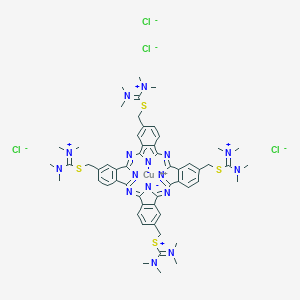
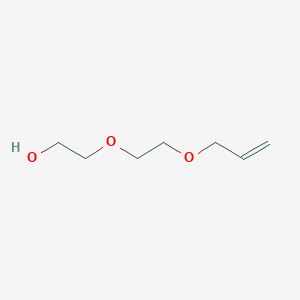

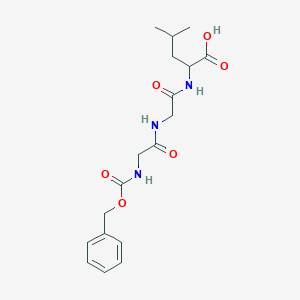
![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)
